![molecular formula C23H21FN4O3S2 B2693624 N-[4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-2-furamide CAS No. 1251673-57-0](/img/no-structure.png)

N-[4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-2-furamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

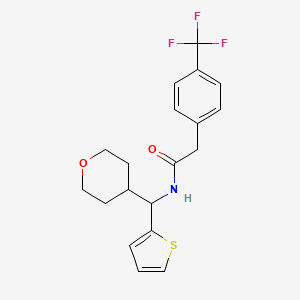

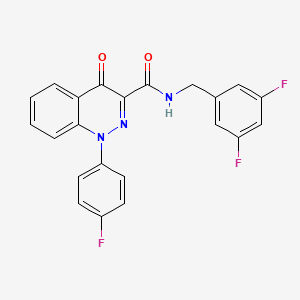

The compound contains several functional groups including a benzodioxole, an oxadiazole, a thioether, and a furamide. Benzodioxole is a type of aromatic organic compound that is a fusion of benzene and 1,3-dioxole rings . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . Thioethers are organic compounds where sulfur atoms are substituted for oxygen atoms in ether groups . Furamides are amides in which the carbonyl group is attached to a furan ring .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings and functional groups. The benzodioxole and oxadiazole rings are likely to contribute to the compound’s aromaticity .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the oxadiazole ring might make it susceptible to reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzodioxole and oxadiazole rings might increase its lipophilicity .科学的研究の応用

- The synthesis of N-[4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-2-furamide has been reported, and its antioxidant activity evaluated . Antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in various diseases. Investigating its potential as an antioxidant could lead to therapeutic applications.

- The 1,3-benzodioxole ring system is found in many natural and synthetic compounds with diverse biological activities, including sedative, hypotensive, anticonvulsant, antibacterial, antitumor, and spasmolytic effects .

- Combining this ring system with other pharmacophoric fragments (such as amide, amino amide, and aminopropanol functionalities) could yield novel compounds with broad-spectrum action .

- The intermediate compound [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine has been used for constructing trithiocarbonates as HDAC inhibitors . HDAC inhibitors are promising in cancer therapy due to their epigenetic effects.

- Although not directly related to the compound, research on 1,3,4-thiadiazole derivatives has gained attention. These derivatives exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor effects .

- Researchers have characterized related benzodioxol derivatives using techniques like mass spectrometry and infrared spectroscopy . Such studies provide valuable insights into the compound’s structure and properties.

Antioxidant Activity

Biological Activity

Histone Deacetylase (HDAC) Inhibition

1,3,4-Thiadiazole Derivatives

Characterization and Spectroscopic Analysis

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-2-furamide involves the reaction of 2-furancarboxylic acid with 4-aminophenyl-2-mercaptomethyl-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole in the presence of coupling reagents to form the intermediate product. This intermediate product is then reacted with N-(tert-butoxycarbonyl)-4-aminophenylalanine methyl ester to form the final product.", "Starting Materials": [ "2-furancarboxylic acid", "4-aminophenyl-2-mercaptomethyl-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole", "coupling reagents", "N-(tert-butoxycarbonyl)-4-aminophenylalanine methyl ester" ], "Reaction": [ "Step 1: 2-furancarboxylic acid is reacted with coupling reagents to form an activated ester intermediate.", "Step 2: The activated ester intermediate is reacted with 4-aminophenyl-2-mercaptomethyl-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole to form an intermediate product.", "Step 3: The intermediate product is then reacted with N-(tert-butoxycarbonyl)-4-aminophenylalanine methyl ester to form the final product, N-[4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-2-furamide." ] } | |

CAS番号 |

1251673-57-0 |

製品名 |

N-[4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-2-furamide |

分子式 |

C23H21FN4O3S2 |

分子量 |

484.56 |

IUPAC名 |

2-[2-ethylsulfanyl-6-(4-methylphenyl)-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2-fluoro-4-methylphenyl)acetamide |

InChI |

InChI=1S/C23H21FN4O3S2/c1-4-32-22-26-20-19(33-22)21(30)28(15-8-5-13(2)6-9-15)23(31)27(20)12-18(29)25-17-10-7-14(3)11-16(17)24/h5-11H,4,12H2,1-3H3,(H,25,29) |

InChIキー |

HYQKSEMBDLKDHU-UHFFFAOYSA-N |

SMILES |

CCSC1=NC2=C(S1)C(=O)N(C(=O)N2CC(=O)NC3=C(C=C(C=C3)C)F)C4=CC=C(C=C4)C |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[4.1.0]heptan-2-ylmethanamine](/img/structure/B2693541.png)

![N-(3,5-dimethoxyphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2693543.png)

![N-cyclohexyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2693557.png)

![8-(2-aminophenyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2693559.png)

![2-((3-fluorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2693563.png)

![methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2693564.png)